5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate
Description
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate is a cyclohexadienyl derivative characterized by a formyl group at the 5-position and an acetate ester at the 1-position of the ring. Its molecular formula is C₁₄H₁₈O₃, with an exact mass of 306.1558136, as identified in metabolomic studies . This compound is structurally notable for its conjugated diene system, which may contribute to unique electronic and reactivity properties.
Properties
CAS No. |
106199-88-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5-formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C12H16O3/c1-8-6-12(3,4)10(7-13)5-11(8)15-9(2)14/h5-7,11H,1-4H3 |
InChI Key |
MSKMVNMTJKANGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=CC1OC(=O)C)C=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate typically involves the reaction of 2,4,4-trimethylcyclohexa-2,5-dien-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl carboxylic acid.
Reduction: 5-Hydroxymethyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence: The formyl group in both cyclohexadienyl derivatives confers electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions. In contrast, the hydroxyl and ketone groups in the azuleno-furan metabolite favor hydrogen bonding and redox activity .
- Mass Spectrometry Challenges : These compounds highlight the limitations of relying solely on exact mass for identification, as structural isomers require advanced techniques (e.g., NMR or tandem MS) for differentiation .
Comparison with 5-Formyl-2′-Deoxycytidine
) shares the critical formyl group. Key contrasts include:
- Biological Role : The formyl group in 5-formyl-2′-deoxycytidine disrupts base pairing in DNA, altering polymerase activity and replication fidelity. In contrast, the formyl group in the cyclohexadienyl acetate may serve as a site for covalent modification in small-molecule interactions .
- Chemical Stability : The aromatic cytidine base in the nucleoside stabilizes the formyl group against hydrolysis, whereas the cyclohexadienyl system may render the formyl group more reactive under aqueous conditions.
Research Findings and Implications
- Metabolomic Significance : The exact mass 306.1558136 links these compounds to high-resolution mass spectrometry workflows, where they may serve as biomarkers or intermediates in lipid or secondary metabolite pathways .
- Structural Insights : Computational methods (e.g., quantum mechanical continuum solvation models ) could elucidate solvent interactions, guiding the design of analogs with enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
